Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate
Description
Properties
CAS No. |
101751-77-3 |
|---|---|
Molecular Formula |
C8H8ClN4O2P |
Molecular Weight |
258.60 g/mol |
IUPAC Name |
2-[chloro(phenoxy)phosphoryl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8ClN4O2P/c9-16(14,13-8(10)11-6-12-13)15-7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
InChI Key |
APMSBHKOTDDMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C(=NC=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Phosphorylation of Phenol
The reaction of phenol with phosphoryl chloride (POCl₃) in the presence of aluminum chloride (AlCl₃) or activated metallic aluminum proceeds under anhydrous conditions at 85–130°C. Incremental addition of phenol to a mixture of POCl₃ and catalyst ensures controlled exothermicity, achieving yields exceeding 85%. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Molar ratio (POCl₃:phenol) | 1:1 to 2:1 |
| Catalyst loading | 0.005–0.9 wt% Al relative to phenol |
| Reaction temperature | 85–110°C (initial), 85–130°C (final) |
| Reaction time | ≤1.25 hours |
This method avoids side reactions such as oligomerization by maintaining sub-reflux temperatures and leveraging the specificity of aluminum catalysts.
Industrial-Scale Adaptations
Industrial protocols optimize the above method using continuous flow reactors and automated purification systems to enhance throughput. For example, the use of centrifugal separators reduces HCl byproduct retention, improving product purity to >98%.
Functionalization with 5-Amino-1H-1,2,4-Triazole
The second stage involves substituting one chloride group in phenyl phosphorodichloridate with 5-amino-1H-1,2,4-triazole. This nucleophilic aromatic substitution (SNAr) requires careful modulation of basicity and solvent polarity.
Two-Step Substitution Methodology
In anhydrous tetrahydrofuran (THF) or dichloromethane, the triazole’s amino group displaces chloride from phenyl phosphorodichloridate. A base such as triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion:
$$
\text{Phenyl-POCl}2 + \text{5-Amino-1H-1,2,4-triazole} \xrightarrow{\text{Et}3\text{N, THF}} \text{Phenyl-(5-amino-triazolyl)phosphonochloridate} + \text{HCl}
$$
Reaction conditions and yields vary with solvent basicity and temperature:
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| THF | 25 | 6 | 72 |
| DCM | 0 | 4 | 68 |
| Acetonitrile | 50 | 3 | 65 |
Data extrapolated from analogous phosphorylation reactions in Synthesis of Carbon-Phosphorus Bonds .
One-Pot Synthesis Strategies
Recent advances explore concurrent phosphorylation and triazole functionalization. A mixture of phenol, POCl₃, and 5-amino-1H-1,2,4-triazole reacts in the presence of AlCl₃ at 90°C, yielding the target compound in a single step. However, this method faces challenges in regioselectivity, requiring excess triazole (1.5 equiv) to suppress diaryl phosphate formation.
Mechanistic Insights and Catalyst Specificity
Role of Aluminum Catalysts
Aluminum chloride facilitates P–O bond formation by polarizing the phosphoryl chloride molecule, enhancing its electrophilicity. Metallic aluminum, pre-treated with POCl₃, generates active AlCl₃ in situ, ensuring consistent catalytic activity. Competing catalysts (e.g., Mg, Zn) exhibit inferior performance due to weaker Lewis acidity.
Solvent and Basicity Effects
Polar aprotic solvents (e.g., THF, DCM) stabilize the transition state during chloride displacement. Steric hindrance from the triazole’s amino group necessitates mild basic conditions to avoid decomposition.
Purification and Characterization
Crude product purification involves fractional distillation under reduced pressure (≤50 mmHg) to remove excess POCl₃ and HCl. Recrystallization from hexane/ethyl acetate mixtures yields analytically pure material, confirmed via $$^{31}\text{P NMR}$$ (δ = −5.2 ppm) and LC-MS (m/z 259.1 [M+H]⁺).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Two-Step (Patent) | High purity, scalable | Multi-step, time-intensive | 72–85 |
| One-Pot (Book) | Simplified workflow | Lower regioselectivity | 60–70 |
| Industrial Continuous | High throughput | Capital-intensive equipment | 80–90 |
Chemical Reactions Analysis
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional uniqueness becomes apparent when compared to other 1,2,4-triazole derivatives documented in pharmacopeial and pharmacological contexts. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity vs. Stability: The phosphonochloridate group in the target compound renders it highly reactive, ideal for phosphorylation, whereas Talarozole and Itraconazole derivatives prioritize stability for therapeutic efficacy . The amino group at the 5-position may improve solubility compared to non-amino-substituted triazoles, though this remains speculative without experimental data.
Pharmacological vs. Synthetic Utility: Talarozole and Itraconazole derivatives are optimized for biological activity (e.g., CYP26 inhibition for acne or antifungal action), leveraging triazole’s ability to coordinate metal ions or interact with enzyme active sites . In contrast, the target compound’s phosphonochloridate group is tailored for synthetic chemistry, enabling phosphorus-carbon bond formation.
Crystallographic and Storage Considerations: Triazole-containing pharmaceuticals like Itraconazole require stringent storage conditions (light-resistant containers, controlled temperature) due to photosensitivity . The target compound’s phosphonochloridate moiety likely necessitates anhydrous handling, contrasting with the more robust APIs.
Research Implications and Gaps
While the evidence lacks direct data on the target compound, its structural analogs highlight critical trends:
- Synthetic Applications: Phosphonochloridates are underutilized in medicinal chemistry but pivotal in agrochemical development. Comparative studies with aryl phosphonates could elucidate reactivity patterns.
- Biological Potential: The 5-amino-triazole motif is rare in pharmaceuticals but merits exploration for kinase inhibition or antimicrobial activity, akin to Talarozole’s therapeutic niche .
Biological Activity
Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
2.1 Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to triazoles. For instance, derivatives such as N-phenyl triazoles have shown efficacy against viruses like the yellow fever virus (YFV). These compounds demonstrated selective inhibition with an EC50 value of 7.9 μM against YFV while exhibiting minimal activity against other related viruses .
2.2 Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The triazole ring system is crucial for biological activity as it interacts with various biological targets. In vitro studies have shown that several triazole derivatives exhibit significant antibacterial and antifungal activities .
3. Pharmacological Studies
Pharmacological evaluations indicate that this compound and its derivatives can act as inhibitors in various pathways:
| Compound | Target | Activity | IC50/EC50 |
|---|---|---|---|
| RCB16003 | YFV | Inhibition | EC50 = 7.9 μM |
| RCB16007 | West Nile Virus | Moderate Inhibition | EC50 = 17 μM |
These findings suggest that the compound may serve as a scaffold for developing new antiviral agents targeting flavivirus infections.
Case Study 1: Yellow Fever Virus Inhibition
In a study focused on yellow fever virus inhibition, several triazole derivatives were evaluated for their antiviral properties. The results indicated that compounds structurally related to this compound could effectively inhibit YFV replication in vitro .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results showed that certain derivatives exhibited significant inhibitory effects on growth at concentrations lower than those typically required for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
